molecular formula C21H20ClNO3S2 B5012947 (5E)-5-[[5-chloro-2-[3-(3,4-dimethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[[5-chloro-2-[3-(3,4-dimethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5012947
M. Wt: 434.0 g/mol
InChI Key: PSCAYMIKVDSBJN-XDHOZWIPSA-N
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Description

The compound “(5E)-5-[[5-chloro-2-[3-(3,4-dimethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5E)-5-[[5-chloro-2-[3-(3,4-dimethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of the phenyl group: The phenyl group can be introduced through a nucleophilic substitution reaction.

    Attachment of the propoxy group: This step involves the reaction of the phenyl derivative with 3-(3,4-dimethylphenoxy)propyl bromide in the presence of a base.

    Final assembly: The final step involves the condensation of the intermediate with 5-chloro-2-formylphenol under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound “(5E)-5-[[5-chloro-2-[3-(3,4-dimethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the thiazolidinone ring can be reduced to form the corresponding saturated derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated thiazolidinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential antimicrobial, anti-inflammatory, and anticancer activities. Studies might focus on its interaction with biological targets and its efficacy in various biological assays.

Medicine

In medicine, this compound could be explored as a potential therapeutic agent. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of “(5E)-5-[[5-chloro-2-[3-(3,4-dimethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” would depend on its specific application. Generally, it might exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds are structurally similar and are known for their antidiabetic properties.

    Benzothiazoles: These compounds share the thiazole ring and have diverse biological activities.

    Phenoxypropyl derivatives: Compounds with similar phenoxypropyl groups might exhibit comparable biological activities.

Uniqueness

The uniqueness of “(5E)-5-[[5-chloro-2-[3-(3,4-dimethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” lies in its specific combination of structural features, which might confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(5E)-5-[[5-chloro-2-[3-(3,4-dimethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO3S2/c1-13-4-6-17(10-14(13)2)25-8-3-9-26-18-7-5-16(22)11-15(18)12-19-20(24)23-21(27)28-19/h4-7,10-12H,3,8-9H2,1-2H3,(H,23,24,27)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCAYMIKVDSBJN-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCOC2=C(C=C(C=C2)Cl)C=C3C(=O)NC(=S)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)OCCCOC2=C(C=C(C=C2)Cl)/C=C/3\C(=O)NC(=S)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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